2-(azetidin-3-yloxy)-N,N-dimethylacetamide
Description
Contextualization of Azetidine (B1206935) Ring Systems in Organic Synthesis
Azetidines are four-membered, nitrogen-containing heterocyclic compounds, analogous to cyclobutane. rsc.org These rings are a focus of significant interest in organic synthesis and medicinal chemistry due to their unique chemical characteristics. rsc.orgresearchgate.net The inherent ring strain of azetidines, estimated at approximately 25.4 kcal/mol, is a driving force behind their reactivity. rsc.org This strain is intermediate between that of the highly reactive aziridines (three-membered rings) and the more stable pyrrolidines (five-membered rings), offering a balance of stability for handling and controlled reactivity for synthetic transformations. rsc.orgrsc.org
The unique three-dimensional structure of the azetidine scaffold makes it a "privileged motif" in medicinal chemistry. rsc.org The development of efficient and concise methods to construct azetidine rings is a critical area of research. researchgate.net Synthetic strategies include cycloadditions, ring contractions of larger heterocycles, ring expansions of smaller ones, and palladium-catalyzed intramolecular C-H amination. researchgate.netmagtech.com.cn The ability to create densely functionalized azetidines allows chemists to explore a wide range of chemical space. rsc.org
Overview of N,N-Dimethylacetamide Moiety in Advanced Chemical Structures
N,N-dimethylacetamide (DMAc) is a polar, aprotic solvent with a high boiling point, widely used in organic synthesis and industrial applications. atamanchemicals.commanavchem.com It is known for its excellent ability to dissolve a wide range of substances, including many high molecular-weight polymers and resins. atamanchemicals.comtaylorandfrancis.com DMAc is commercially produced through the reaction of dimethylamine (B145610) with acetic acid or acetic anhydride. chemicalbook.comwikipedia.org
Beyond its role as a solvent, the N,N-dimethylacetamide functional group can be incorporated into more complex molecules. In such structures, the amide group can influence solubility, polarity, and the potential for hydrogen bonding. Furthermore, DMAc itself can act as a reagent or catalyst in various reactions, including cyclizations, halogenations, and alkylations, often serving as a source for its own atoms or fragments in the synthesis of diverse compounds. atamanchemicals.comncats.iomdpi.com Its incorporation into advanced chemical structures is often intended to modulate the physicochemical properties of the parent molecule.
Rationale for Investigating the 2-(azetidin-3-yloxy)-N,N-dimethylacetamide Scaffold
The rationale for synthesizing and studying the this compound scaffold lies in the strategic combination of its two core components. The azetidine ring provides a rigid, three-dimensional framework that is a desirable feature in many areas of chemical research. Its strained nature offers specific points of reactivity that can be exploited for further chemical modification.
By attaching the N,N-dimethylacetamide moiety via an ether linkage to the 3-position of the azetidine ring, the resulting molecule gains features imparted by the acetamide (B32628) group. This includes increased polarity and potential sites for intermolecular interactions. This specific combination makes this compound a valuable building block for the synthesis of more complex heterocyclic compounds. evitachem.com The structure serves as a template that can be further elaborated, allowing researchers to build a library of related molecules for various chemical investigations.
Scope and Significance of Academic Research on Related Chemical Entities
Academic research into compounds related to this compound is broad and significant. The study of azetidine derivatives is a burgeoning field, with continuous development of new synthetic methods to access these strained rings. rsc.orgnih.gov Research focuses on leveraging their unique reactivity as synthetic intermediates and incorporating them into larger, more complex molecular architectures. researchgate.net
Structure
3D Structure
Properties
Molecular Formula |
C7H14N2O2 |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
2-(azetidin-3-yloxy)-N,N-dimethylacetamide |
InChI |
InChI=1S/C7H14N2O2/c1-9(2)7(10)5-11-6-3-8-4-6/h6,8H,3-5H2,1-2H3 |
InChI Key |
POCCZNLPYRVEOU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)COC1CNC1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 Azetidin 3 Yloxy N,n Dimethylacetamide
Targeted Synthesis of the Core 2-(azetidin-3-yloxy)-N,N-dimethylacetamide Structure
The assembly of this compound is a sequential process that hinges on the initial formation of a protected azetidine (B1206935) precursor, followed by ether linkage formation and subsequent amidation. The strategic implementation of protecting groups is crucial to ensure regioselectivity and achieve the desired final product.
Stereocontrolled Approaches to 3-Azetidinol Precursors
The synthesis of the azetidine core typically commences with the preparation of 3-hydroxyazetidine. A common method involves the cyclization of 1-chloro-2,3-epoxypropane (epichlorohydrin) with an amine, such as tert-butylamine (B42293), to form an N-substituted-3-hydroxyazetidine. For instance, a patented method describes the synthesis of 3-hydroxyazetidine hydrochloride from tert-butylamine and epichlorohydrin (B41342), followed by acetylation and subsequent deacetylation steps. google.com
To facilitate further transformations and prevent unwanted side reactions at the nitrogen atom, the secondary amine of 3-hydroxyazetidine is often protected. A widely used protecting group is the tert-butoxycarbonyl (Boc) group. The protection is typically achieved by reacting 3-hydroxyazetidine hydrochloride with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. A Chinese patent details a one-pot method for this transformation, highlighting the efficiency of this protective strategy. google.com
| Precursor/Intermediate | Starting Materials | Key Reagents | Reference |
| 3-Hydroxyazetidine Hydrochloride | tert-Butylamine, Epichlorohydrin | Acetic Anhydride, HCl | google.com |
| N-Boc-3-hydroxyazetidine | 3-Hydroxyazetidine Hydrochloride | Di-tert-butyl dicarbonate (Boc₂O), Sodium Bicarbonate | google.com |
Etherification Strategies for the Azetidin-3-yloxy Linkage
With the N-Boc-3-hydroxyazetidine in hand, the next critical step is the formation of the ether linkage. A Williamson ether synthesis approach is a plausible and widely employed strategy for this transformation. This reaction involves the deprotonation of the hydroxyl group of N-Boc-3-hydroxyazetidine with a suitable base to form a more nucleophilic alkoxide. This alkoxide then undergoes a nucleophilic substitution reaction with a halo-acetamide derivative, such as 2-chloro-N,N-dimethylacetamide.
The choice of base and solvent is critical for the success of this step. A strong, non-nucleophilic base is generally preferred to minimize side reactions. The reaction conditions, including temperature and reaction time, would be optimized to ensure efficient conversion to the desired ether.
Amidation Reactions for N,N-Dimethylacetamide Formation
The N,N-dimethylacetamide moiety is a key functional group of the target molecule. While the direct etherification with 2-chloro-N,N-dimethylacetamide as described above is a direct route, an alternative two-step approach is also feasible. This would involve an initial etherification of N-Boc-3-hydroxyazetidine with an α-haloacetate ester, for example, ethyl bromoacetate, to form an ester intermediate. google.com
Following the formation of the ester, the N,N-dimethylacetamide group can be introduced through an amidation reaction. This involves the reaction of the ester intermediate with dimethylamine (B145610). This reaction typically proceeds under thermal conditions or can be catalyzed by various reagents to facilitate the conversion of the ester to the corresponding amide. The synthesis of N,N-dimethylacetamide itself is well-documented and can be achieved through the reaction of acetic acid or its derivatives with dimethylamine. chemicalbook.comgoogle.comgoogle.comgoogle.comchemicalbook.commdpi.comnih.govgoogle.com
Upon successful formation of the N-Boc-2-(azetidin-3-yloxy)-N,N-dimethylacetamide, the final step in the synthesis of the core structure is the removal of the Boc protecting group. This is typically accomplished under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. researchgate.netreddit.comnih.govscispace.comresearchgate.net This deprotection step yields the desired this compound, often as a salt which can then be isolated.
Isolation and Purification Techniques for the Compound and its Salts
The isolation and purification of the final product, this compound, and its corresponding salts are critical to obtaining a compound of high purity. Standard laboratory techniques are employed for this purpose.
Following the final deprotection step, the reaction mixture is typically worked up to remove any remaining reagents and byproducts. This may involve neutralization of the acid used for deprotection, followed by extraction with an organic solvent. The organic extracts are then washed, dried, and concentrated under reduced pressure to yield the crude product.
Purification of the compound can be achieved through several methods. Recrystallization is a common technique for purifying solid compounds. The crude product is dissolved in a suitable solvent system at an elevated temperature, and then allowed to cool slowly, leading to the formation of pure crystals. Alternatively, column chromatography can be employed to separate the desired compound from impurities based on their differential adsorption to a stationary phase. For the hydrochloride salt, precipitation from a suitable solvent system is a common method of isolation. orgsyn.org The purity of the final product is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Synthesis of Analogues and Derivatives of this compound
The structural framework of this compound offers multiple avenues for the synthesis of analogues and derivatives, allowing for the systematic exploration of structure-activity relationships in medicinal chemistry programs.
Structural Diversification through Modifications of the Azetidine Ring
The azetidine ring is a prime target for structural modification to generate a diverse library of analogues. These modifications can be introduced at various stages of the synthetic sequence.
One approach involves starting with substituted 3-hydroxyazetidine precursors. For example, the synthesis could commence with azetidinols bearing substituents at the C2 or C4 positions of the ring. These substituted precursors can then be carried through the synthetic sequence of N-protection, etherification, and deprotection to yield the corresponding substituted analogues of the parent compound.
Systematic Derivatization of the N,N-Dimethylacetamide Side Chain
Modifications of the N,N-dimethylacetamide side chain of this compound offer a pathway to a diverse range of analogs with potentially altered physicochemical properties. These derivatizations can target the methyl groups on the amide nitrogen or the acetyl methyl group.
N-Demethylation and Re-alkylation: The N,N-dimethylamide can be susceptible to N-demethylation under certain enzymatic or oxidative conditions. rsc.org This could potentially yield the corresponding N-methyl or unsubstituted amide. Subsequent re-alkylation with various alkyl halides would allow for the introduction of different substituents on the amide nitrogen, providing a route to a library of N-substituted acetamides.
α-Functionalization: The methyl group of the acetyl moiety (α to the carbonyl) can be functionalized. Deprotonation with a strong base, such as lithium diisopropylamide (LDA), could generate an enolate, which can then react with a variety of electrophiles. This approach would enable the introduction of alkyl, acyl, or other functional groups at this position.
Amide Bond Scission and Re-formation: While more drastic, hydrolysis of the amide bond under acidic or basic conditions would yield 2-(azetidin-3-yloxy)acetic acid and dimethylamine. wikipedia.org This carboxylic acid intermediate could then be coupled with a wide array of different amines using standard peptide coupling reagents (e.g., HATU, HOBt) to generate a large family of amide derivatives.
A table summarizing potential derivatization strategies is presented below.
| Derivatization Strategy | Reagents and Conditions | Potential Products |
| N-Dealkylation | Oxidative or enzymatic methods | N-monoalkyl or N-unsubstituted amides |
| N-Alkylation | Alkyl halides, base | Varied N-alkyl, N-aryl amides |
| α-Alkylation | LDA, alkyl halides | α-Substituted acetamides |
| Amide Hydrolysis | Acid or base | 2-(azetidin-3-yloxy)acetic acid |
| Amide Coupling | Various amines, coupling reagents | Diverse amide library |
Exploration of Linker Modifications and Heterocyclic Fusions
Beyond the side chain, the core structure of this compound can be modified by altering the ether linker or by fusing heterocyclic rings to the azetidine core.
Linker Modification: The ether linkage could be replaced with other functionalities to modulate the molecule's properties. For example, instead of an ether, a thioether could be prepared from 3-mercaptoazetidine. Amine or ester linkages are also conceivable through different synthetic routes starting from a modified azetidine precursor.
Heterocyclic Fusions: The azetidine ring can serve as a scaffold for the construction of fused bicyclic systems. Intramolecular cyclization reactions are a common strategy for forming such structures. For instance, if a suitable functional group is introduced on the N,N-dimethylacetamide side chain, it could undergo a condensation reaction with the azetidine nitrogen or another part of the molecule to form a new ring. While specific examples for this exact molecule are not documented, the general principles of heterocyclic synthesis suggest that such transformations are feasible. The synthesis of N-fused heterocycles via intramolecular acyl-transfer from heteroaryl ketones is a known transformation that could be adapted. nih.gov
Advanced Synthetic Techniques and Catalysis
Modern synthetic methodologies can offer significant advantages in terms of efficiency, selectivity, and sustainability for the synthesis and functionalization of azetidine derivatives like this compound.
Transition Metal-Catalyzed Coupling Reactions in Azetidine Functionalization
Transition metal catalysis is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, and it can be applied to the functionalization of the azetidine ring.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, are particularly relevant. For instance, a 3-haloazetidine precursor could be coupled with various boronic acids or amines to introduce a wide range of substituents at the 3-position. acs.org A Suzuki-type cross-coupling of aryldioxaborolane with 2-bromo-N,N-dimethylacetamide has been demonstrated, suggesting the feasibility of coupling this side chain with a suitably functionalized azetidine. researchgate.net
C-H Activation: Direct C-H functionalization of the azetidine ring is an atom-economical approach to introduce new substituents. Palladium-catalyzed intramolecular amination of unactivated C-H bonds has been used to synthesize azetidines. acs.org Similar strategies could potentially be used to functionalize the pre-formed azetidine ring in this compound.
The table below provides examples of transition metal-catalyzed reactions applicable to azetidine synthesis and functionalization.
| Reaction Type | Catalyst/Reagents | Application |
| Suzuki Coupling | Pd catalyst, boronic acid | C-C bond formation at the azetidine ring |
| Buchwald-Hartwig Amination | Pd catalyst, amine | C-N bond formation at the azetidine ring |
| C-H Amination | Pd catalyst | Intramolecular synthesis of azetidines |
Organocatalytic and Biocatalytic Approaches for Enhanced Selectivity
Organocatalysis: Organocatalysis offers a metal-free alternative for asymmetric synthesis, which is crucial for producing enantiomerically pure compounds. Chiral secondary amines and thiourea (B124793) derivatives have been used to catalyze reactions involving azetidines, affording products with high enantioselectivity. mdpi.com For the synthesis of chiral azetidine precursors, organocatalytic methods can provide a significant advantage over traditional synthesis.
Biocatalysis: Enzymes offer unparalleled selectivity and operate under mild conditions. While specific biocatalytic routes to this compound have not been reported, the use of enzymes in the synthesis of chiral building blocks is well-established. nih.govnih.gov For example, lipases can be used for the kinetic resolution of racemic 3-hydroxyazetidine derivatives through selective acylation. ox.ac.uk Furthermore, transaminases could potentially be engineered to aminate a ketone precursor to a chiral aminoazetidine, which could then be further elaborated. youtube.com
Continuous Flow Chemistry Applications in Synthesis
Continuous flow chemistry provides enhanced control over reaction parameters, improved safety, and potential for scalability. The synthesis of functionalized azetidines has been successfully demonstrated using flow reactors. uniba.itnih.govacs.org The generation and functionalization of reactive intermediates like lithiated azetidines can be managed more safely and efficiently in a flow system compared to batch processing. uniba.itnih.govacs.orguniba.it This technology could be applied to the etherification step in the synthesis of this compound, potentially improving yield and purity.
Mechanistic Investigations of Synthetic Pathways
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting outcomes.
Azetidine Ring Formation: The formation of the azetidine ring via intramolecular cyclization of haloamines or amino alcohols typically proceeds through an SN2 mechanism. The stereochemistry of the starting material will dictate the stereochemistry of the product. Computational studies can help to rationalize the observed regioselectivity in ring-closure reactions. researchgate.net
Etherification: The Williamson ether synthesis proceeds via an SN2 reaction between an alkoxide and an alkyl halide. The stereochemistry at the 3-position of the azetidine ring would be inverted if the reaction proceeds at a chiral center. Brønsted acid-catalyzed etherification of 3-hydroxyazetidines has also been reported, which may proceed through an SN1 or SN2 mechanism depending on the substrate and conditions. rsc.org
N,N-Dimethylacetamide Chemistry: The reactions of the N,N-dimethylacetamide moiety are also mechanistically understood. For example, its hydrolysis involves nucleophilic attack at the carbonyl carbon. wikipedia.org Mechanistic studies on the oxidation of N,N-dimethylacetamide have shown that it can be a source of formaldehyde (B43269) derivatives, a consideration for reaction conditions where oxidation might occur. rsc.org The lithiation of N-thiopivaloyl azetidine has been shown to involve configurationally unstable intermediates, proceeding through a dynamic resolution. nih.gov
Spectroscopic Characterization and Structural Elucidation
Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For a compound like 2-(azetidin-3-yloxy)-N,N-dimethylacetamide, a complete NMR analysis would involve several experiments:
¹H NMR: To identify the number of chemically non-equivalent protons, their connectivity through spin-spin coupling, and their chemical environment.
¹³C NMR: To determine the number of unique carbon atoms and their hybridization states.
2D NMR (COSY, HSQC, HMBC): To establish correlations between protons and carbons, providing a detailed map of the molecular framework.
Without access to experimental spectra, a detailed analysis of chemical shifts, coupling constants, and through-space correlations for this compound cannot be performed.
Mass Spectrometry (MS) for Molecular Confirmation and Impurity Profiling
Mass spectrometry (MS) is critical for confirming the molecular weight of a compound and for identifying potential impurities. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, further confirming its elemental composition. Fragmentation patterns observed in the mass spectrum would offer valuable clues about the molecule's substructures. Currently, no published mass spectra for this compound are available.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. For this compound, one would expect to observe characteristic absorption bands for:
C-O-C (ether) stretching
C=O (amide) stretching
C-N (amine and amide) stretching
Aliphatic C-H stretching and bending
A comparative analysis of IR and Raman spectra would provide complementary information, particularly for symmetric and asymmetric vibrations. However, no such spectra have been made publicly available.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique could provide precise bond lengths, bond angles, and conformational details of this compound. Such a study would be contingent on the ability to grow a single crystal of suitable quality, and to date, no crystallographic data has been deposited in public databases.
Chiroptical Spectroscopy for Stereochemical Assignment (if applicable)
The structure of this compound contains a stereocenter at the 3-position of the azetidine (B1206935) ring. Therefore, the compound can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as circular dichroism (CD) or optical rotatory dispersion (ORD), would be essential for distinguishing between these enantiomers and determining the absolute configuration of a stereochemically pure sample. The lack of published research in this area means that the chiroptical properties of this compound remain uncharacterized.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 2-(azetidin-3-yloxy)-N,N-dimethylacetamide. These calculations provide a detailed picture of the electron distribution, which governs the molecule's properties and reactivity.
Detailed analysis of the electronic properties often involves the examination of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. For azetidine (B1206935) derivatives, DFT calculations have been employed to optimize their structures and compute molecular descriptors for use in quantitative structure-activity relationship (QSAR) models. nih.gov
The molecular electrostatic potential (MESP) surface is another valuable output of quantum chemical calculations. It maps the electrostatic potential onto the electron density surface, visually identifying regions of positive and negative potential. For this compound, the MESP would likely show a negative potential around the oxygen atoms of the ether and carbonyl groups, as well as the nitrogen of the azetidine ring, indicating their nucleophilic character. Conversely, positive potential would be expected around the hydrogen atoms attached to the azetidine ring.
Table 1: Hypothetical Calculated Electronic Properties of this compound and its Fragments *
| Property | This compound | Azetidin-3-ol | N,N-dimethylacetamide |
| HOMO Energy (eV) | -6.5 | -7.2 | -6.8 |
| LUMO Energy (eV) | 1.2 | 2.5 | 1.8 |
| HOMO-LUMO Gap (eV) | 7.7 | 9.7 | 8.6 |
| Dipole Moment (Debye) | 3.5 | 2.1 | 3.8 |
Disclaimer: The data in this table are hypothetical and for illustrative purposes only. They are representative values based on general knowledge of similar molecules and are not the result of actual quantum chemical calculations on this specific compound.
Molecular Modeling and Conformational Analysis of the Azetidine Ring
The four-membered azetidine ring is characterized by significant ring strain, which influences its conformation. Unlike planar aromatic rings, the azetidine ring is puckered. Gas-phase electron diffraction studies have determined the dihedral angle of puckering in unsubstituted azetidine to be approximately 37°. researchgate.net The introduction of a substituent at the 3-position, as in this compound, is expected to have a significant impact on the ring's conformational preference.
Computational studies on substituted azetidines, such as fluorinated derivatives, have shown that the nature and orientation of the substituent can influence the degree of ring puckering. nih.gov For this compound, molecular mechanics and DFT calculations can be employed to explore the potential energy surface and identify the most stable conformations. The puckering of the azetidine ring can lead to two primary conformers, with the substituent in either an axial or equatorial-like position. The relative energies of these conformers will depend on steric and electronic interactions between the substituent and the rest of the ring.
Furthermore, the N,N-dimethylacetamide side chain also possesses conformational flexibility, primarily around the C-O and C-N bonds. The rotational barriers around these bonds can be calculated to understand the preferred spatial arrangement of this group relative to the azetidine ring.
Table 2: Hypothetical Conformational Analysis Data for the Azetidine Ring in this compound *
| Conformer | Key Dihedral Angle (C-N-C-C) (degrees) | Relative Energy (kcal/mol) |
| Axial-like | 35 | 0.0 |
| Equatorial-like | -35 | 1.5 |
Disclaimer: The data in this table are hypothetical and for illustrative purposes only. They are representative values based on general knowledge of similar molecules and are not the result of actual molecular modeling calculations on this specific compound.
Prediction of Chemical Reactivity and Reaction Pathways
The chemical reactivity of this compound is largely dictated by the strained azetidine ring and the amide functionality. Computational methods can be used to predict the most likely sites for chemical reactions and to elucidate the mechanisms of these reactions.
The azetidine ring, due to its inherent strain, is susceptible to ring-opening reactions, particularly under acidic conditions. nih.gov Protonation of the azetidine nitrogen would increase the ring strain and make the carbon atoms adjacent to the nitrogen more electrophilic and thus more susceptible to nucleophilic attack. Computational studies can model the reaction pathway for such a ring-opening, calculating the activation energies for different potential mechanisms. nih.gov
Another potential reactive site is the carbonyl carbon of the N,N-dimethylacetamide group. This carbon is electrophilic and can be attacked by nucleophiles, leading to the hydrolysis of the amide bond. The mechanism of amide hydrolysis under both acidic and basic conditions can be investigated computationally to determine the most favorable pathway.
Fukui functions, derived from DFT calculations, can be used to predict the local reactivity of different atoms in the molecule, identifying the most likely sites for nucleophilic and electrophilic attack.
Table 3: Hypothetical Predicted Activation Energies for Potential Reactions of this compound *
| Reaction Pathway | Predicted Activation Energy (kcal/mol) |
| Acid-catalyzed azetidine ring-opening | 15-20 |
| Base-catalyzed hydrolysis of the amide bond | 20-25 |
Disclaimer: The data in this table are hypothetical and for illustrative purposes only. They are representative values based on general knowledge of similar reactions and are not the result of actual calculations for this specific compound.
Computational Design of Novel Analogues and Derivatives
Computational chemistry is a cornerstone of modern drug discovery and plays a crucial role in the rational design of novel analogues of this compound with potentially improved properties. By modifying the core scaffold and evaluating the properties of the resulting virtual compounds, researchers can prioritize the synthesis of the most promising candidates.
One common approach is structure-based drug design, where a library of virtual analogues is docked into the active site of a biological target. The docking scores provide an estimate of the binding affinity, allowing for the ranking of the designed compounds.
Another strategy is ligand-based design, which is employed when the structure of the biological target is unknown. In this approach, a pharmacophore model can be built based on the key structural features of the parent molecule that are believed to be essential for its activity. This model can then be used to screen virtual libraries for compounds that match the pharmacophore.
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is another critical component of computational design. By calculating various physicochemical properties such as logP, topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors, researchers can assess the drug-likeness of the designed analogues and predict their pharmacokinetic profiles.
Table 4: Hypothetical In Silico Profiling of Designed Analogues *
| Analogue (Modification on Azetidine Ring) | Calculated logP | Calculated TPSA (Ų) | Predicted Binding Affinity (score) |
| 1-(Methyl) | 1.8 | 45.6 | -7.2 |
| 1-(Phenyl) | 3.5 | 45.6 | -8.5 |
| 3-(Fluoro) | 1.6 | 45.6 | -7.0 |
Disclaimer: The data in this table are hypothetical and for illustrative purposes only. They represent the type of data that would be generated in a computational design study and are not based on actual calculations.
Development of Quantitative Structure-Activity Relationships (QSAR) within Related Scaffolds
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a series of analogues based on the this compound scaffold, a QSAR model could be developed to predict their activity and guide the design of more potent compounds.
The first step in a QSAR study is to generate a dataset of compounds with known biological activities. Then, a variety of molecular descriptors are calculated for each compound. These descriptors can be classified into several categories, including:
Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).
Electronic descriptors: Derived from quantum chemical calculations (e.g., HOMO/LUMO energies, partial charges).
Physicochemical descriptors: Related to the bulk properties of the molecule (e.g., logP, molar refractivity).
Using statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is derived that correlates the descriptors with the biological activity. The predictive power of the QSAR model is then validated using internal and external validation techniques. nih.govresearchgate.net
Successful QSAR models for other azetidine derivatives have been developed for various therapeutic areas, demonstrating the utility of this approach in understanding the structure-activity landscape of this class of compounds. nih.govijrar.org
Table 5: Hypothetical QSAR Equation for a Series of Azetidine Analogues *
pIC₅₀ = 0.5 * (logP) - 0.2 * (TPSA) + 1.2 * (Dipole Moment) + 3.5
| Statistical Parameter | Value |
| r² (squared correlation coefficient) | 0.85 |
| q² (cross-validated r²) | 0.75 |
| pred_r² (external validation r²) | 0.80 |
Disclaimer: The QSAR equation and statistical parameters in this table are hypothetical and for illustrative purposes only. They are intended to demonstrate the form and components of a typical QSAR model.
Reactivity and Reaction Mechanisms of 2 Azetidin 3 Yloxy N,n Dimethylacetamide
Chemical Stability and Degradation Pathways
The stability of 2-(azetidin-3-yloxy)-N,N-dimethylacetamide is influenced by environmental factors such as pH, temperature, and light. The primary points of reactivity are the azetidine (B1206935) ring and the amide bond.
The N,N-dimethylacetamide (DMAc) portion of the molecule is generally stable but can undergo degradation under certain conditions. chemicalbook.comeastman.comatamanchemicals.com Hydrolysis of the amide bond is a key degradation pathway. This reaction can be catalyzed by both acids and bases, although it typically requires harsh conditions like strong acids or bases and elevated temperatures. chemistrysteps.comwikipedia.orgpatsnap.comkhanacademy.orgpearson.comyoutube.compearson.commasterorganicchemistry.comallen.inlibretexts.org Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. patsnap.comkhanacademy.orgpearson.commasterorganicchemistry.com In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon. pearson.comarkat-usa.org
Photochemical degradation is another potential pathway. The gas-phase reaction of DMAc with photochemically produced hydroxyl radicals is rapid, with an estimated half-life of 6.1 hours. oecd.org The degradation of DMAc can proceed through hydroxylation, demethylation, and oxidation, ultimately leading to carbon dioxide, water, and nitrate (B79036) ions. researchgate.net Thermal decomposition of DMAc is also a consideration, with the stability being influenced by impurities and water content. researchgate.net Regenerated DMAc has been shown to be less stable to thermal and light-induced degradation than the commercial-grade substance. researchgate.net
The azetidine ring, due to its inherent ring strain of approximately 25 kcal/mol, is more stable than aziridines but still susceptible to degradation, particularly through ring-opening reactions. rsc.orgbhu.ac.in The stability of the azetidine ring can be influenced by the substituents on the nitrogen and carbon atoms.
Table 1: General Stability and Degradation of Functional Moieties
| Functional Moiety | Condition | Potential Degradation Pathway | Products |
| N,N-Dimethylacetamide | Acidic, Heat | Hydrolysis | Acetic acid, Dimethylamine (B145610) |
| N,N-Dimethylacetamide | Basic, Heat | Hydrolysis | Acetate, Dimethylamine |
| N,N-Dimethylacetamide | Photochemical | Oxidation | CO₂, H₂O, NO₃⁻ |
| Azetidine Ring | Acidic/Lewis Acid | Ring-opening | Substituted γ-amino alcohols or other linear amines |
Ring-Opening Reactions of the Azetidine Moiety
The four-membered azetidine ring is characterized by significant ring strain, making it prone to ring-opening reactions. rsc.orgbhu.ac.in These reactions are a key aspect of the reactivity of this compound. The regioselectivity of the ring-opening is highly dependent on the nature of the substituents on the azetidine ring and the reaction conditions. magtech.com.cn
Nucleophilic attack is a common mechanism for azetidine ring-opening. magtech.com.cnnih.gov Given the ether linkage at the 3-position, nucleophilic attack could potentially occur at either the C2 or C4 positions. The presence of substituents can direct this attack. For instance, in 2-aryl-substituted N-tosyl-azetidines, organotrifluoroborates react efficiently to open the ring. rsc.org The reaction is often facilitated by the activation of the azetidine nitrogen, for example, through the formation of an azetidinium ion, which makes the ring carbons more electrophilic. nih.gov
Lewis acids can also catalyze the ring-opening of azetidines. magtech.com.cnfrontiersin.org For example, La(OTf)₃ has been used to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines, highlighting the utility of Lewis acids in reactions involving this ring system. frontiersin.org In the context of this compound, a Lewis acid could coordinate to the azetidine nitrogen, facilitating attack by a nucleophile.
The ether linkage at the 3-position may influence the regioselectivity of the ring-opening. The electron-withdrawing nature of the oxygen atom could potentially influence the electron density at the C2 and C4 positions, although steric factors would also play a significant role.
Transformations Involving the Acetamide (B32628) Functional Group
The N,N-dimethylacetamide group in the target molecule can undergo several transformations, with hydrolysis being the most prominent. wikipedia.orgpatsnap.com
Acid-Catalyzed Hydrolysis: In the presence of strong acids and heat, the amide bond can be cleaved to yield acetic acid and dimethylamine (in its protonated form). chemistrysteps.comwikipedia.orgpatsnap.comkhanacademy.orgpearson.commasterorganicchemistry.com The mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for subsequent attack by water. patsnap.comkhanacademy.orgpearson.commasterorganicchemistry.com
Base-Catalyzed Hydrolysis: Under strong basic conditions and elevated temperatures, hydrolysis will produce a carboxylate salt (acetate) and dimethylamine. pearson.comarkat-usa.org This reaction is generally slower than acid-catalyzed hydrolysis because the hydroxide ion is a weaker nucleophile than in acidic conditions where the carbonyl is activated by protonation. chemistrysteps.commasterorganicchemistry.com
Reduction: The acetamide group can be reduced to the corresponding amine, N,N-dimethyl-2-(azetidin-3-yloxy)ethanamine, using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org
Other Reactions: N,N-dimethylacetamide can also act as a reactant in various chemical transformations, often delivering its constituent atoms to a substrate. nih.gov For example, it can participate in amidation and formylation reactions under specific catalytic conditions. nih.gov
Table 2: Potential Transformations of the Acetamide Group
| Reaction | Reagents | Product Moiety |
| Acid Hydrolysis | Strong Acid (e.g., HCl), Heat | Carboxylic Acid + Ammonium Salt |
| Base Hydrolysis | Strong Base (e.g., NaOH), Heat | Carboxylate Salt + Amine |
| Reduction | LiAlH₄ | Tertiary Amine |
Exploration of Novel Reaction Partners and Conditions
The bifunctional nature of this compound opens up possibilities for a range of novel reactions.
The azetidine nitrogen, being a secondary amine, can undergo N-alkylation, N-acylation, and N-arylation reactions to introduce a variety of substituents. These reactions would likely proceed under standard conditions for amine functionalization. The synthesis of functionalized azetidines is an active area of research, with methods developed for direct C-H functionalization and modular construction of the ring. chemrxiv.orgchemrxiv.orgnsf.govorganic-chemistry.org
The molecule could also participate in copper-catalyzed photoinduced anti-Baldwin radical cyclization if appropriately modified, leading to more complex heterocyclic systems. nih.gov Furthermore, the azetidine ring can be constructed via visible light-enabled aza Paternò-Büchi reactions, suggesting that the molecule might be sensitive to certain photochemical conditions. chemrxiv.orgamazonaws.com
The acetamide moiety can also be a site for further reactions. For instance, the methyl groups on the nitrogen could potentially be functionalized, although this is less common.
Intramolecular and Intermolecular Interactions Affecting Reactivity
The proximity of the azetidine ring and the N,N-dimethylacetamide group allows for potential intramolecular interactions that could influence the molecule's conformation and reactivity.
Intramolecular Hydrogen Bonding: Although the N,N-dimethylacetamide has no amide proton to act as a hydrogen bond donor, the azetidine nitrogen does. An intramolecular hydrogen bond could potentially form between the azetidine N-H and the carbonyl oxygen of the acetamide group. Such an interaction would create a cyclic-like conformation. The favorability of such a hydrogen bond depends on the ring size of the resulting structure. Studies on β-amino acid-containing polyamides have shown that intramolecular hydrogen bonds can significantly influence molecular conformation. acs.org In some cases, intramolecular hydrogen bonding can bring reactive centers into proximity, facilitating certain reactions. pnas.org The formation of an intramolecular hydrogen bond in this compound could affect the basicity of the azetidine nitrogen and the electrophilicity of the carbonyl carbon.
Intermolecular Interactions: In the condensed phase, intermolecular hydrogen bonding between the azetidine N-H of one molecule and the carbonyl oxygen of another is expected. This would lead to the formation of dimers or larger aggregates. Such interactions are common in amides and can influence their physical properties and reactivity. acs.org
The presence of both a hydrogen bond donor (azetidine N-H) and multiple hydrogen bond acceptors (ether oxygen, carbonyl oxygen, and the nitrogen of the amide) suggests that the molecule can participate in a complex network of hydrogen bonds in protic solvents. These interactions will affect its solubility and the accessibility of the reactive sites to external reagents.
Role As a Chemical Scaffold and Intermediate in Research Chemistry
Utility in the Construction of Complex Heterocyclic Systems
The azetidine (B1206935) moiety within 2-(azetidin-3-yloxy)-N,N-dimethylacetamide is a key feature that chemists can exploit for the synthesis of more elaborate heterocyclic structures. The strained four-membered ring is amenable to ring-opening reactions, providing a pathway to introduce a variety of substituents and build larger ring systems. The secondary amine within the azetidine ring also serves as a nucleophilic handle for further chemical modifications.
While specific examples detailing the direct use of This compound in the construction of complex heterocyclic systems are not extensively documented in publicly available research, the general utility of azetidine-containing compounds is well-established. For instance, patent literature describes the use of related azetidine-3-yloxy precursors in the synthesis of amino-heterocyclic compounds intended for the treatment of neurodegenerative diseases. googleapis.comgoogle.comgoogle.com These patents highlight the importance of the azetidinyl group as a component in the design of biologically active molecules. The general strategies often involve the functionalization of the azetidine nitrogen or the use of the azetidine ring as a core scaffold to build upon.
Application in Combinatorial Library Synthesis and Chemical Space Exploration
The structure of This compound is well-suited for its inclusion in combinatorial libraries. Combinatorial chemistry aims to rapidly synthesize a large number of different but structurally related molecules, which can then be screened for biological activity. The presence of a reactive secondary amine in the azetidine ring allows for the straightforward attachment of a wide array of chemical building blocks, such as carboxylic acids, sulfonyl chlorides, and isocyanates, through amide or sulfonamide bond formation.
This derivatization potential enables the generation of a diverse library of compounds from a single, common intermediate. While specific library synthesis utilizing This compound is not detailed in the available literature, its properties are consistent with those of scaffolds commonly employed in such high-throughput synthesis efforts to explore vast regions of chemical space.
Development of Molecular Probes for Chemical Biology Investigations
Molecular probes are essential tools in chemical biology for studying biological processes within living systems. The development of such probes often requires a scaffold that can be readily modified to incorporate reporter groups, such as fluorophores or affinity tags, as well as a targeting moiety that directs the probe to a specific biological target.
Contribution to the Design of Materials with Tailored Chemical Properties
The incorporation of unique chemical building blocks into polymers and other materials can impart them with specific, desirable properties. The This compound molecule contains several functional groups that could be leveraged in materials science. The secondary amine could be used as a monomer in polymerization reactions, for example, in the formation of polyamides or polyimines.
The presence of the polar dimethylacetamide group could influence the solubility and thermal properties of the resulting materials. The azetidine ring itself could also play a role in defining the material's three-dimensional structure and its mechanical properties. However, there is currently a lack of specific research in the public domain that details the use of This compound in the design and synthesis of new materials.
Future Perspectives and Emerging Trends in the Research of 2 Azetidin 3 Yloxy N,n Dimethylacetamide
Innovations in Sustainable Synthesis and Green Chemistry
The synthesis of azetidine-containing molecules, including the precursor 3-hydroxyazetidine, is undergoing a green transformation. This shift is driven by the need to reduce environmental impact and improve safety and efficiency. Key innovations include the adoption of flow chemistry, the use of environmentally benign solvents, and the application of novel catalytic methods.
Flow Chemistry: Continuous flow synthesis is emerging as a superior alternative to traditional batch processing for azetidine (B1206935) synthesis. magtech.com.cnresearchgate.net This technology allows for the safe handling of reactive intermediates at temperatures higher than those feasible in batch mode, significantly shortening reaction times. magtech.com.cn For instance, the generation and functionalization of C3-lithiated azetidines, a key step towards 3-oxy-substituted derivatives, has been demonstrated effectively in flow reactors. magtech.com.cnresearchgate.net
Green Solvents: There is a concerted effort to replace conventional volatile organic solvents with greener alternatives. Cyclopentylmethyl ether (CPME) has been identified as an environmentally responsible solvent for the flow synthesis of 3-substituted azetidines. magtech.com.cnresearchgate.net Water is also being explored as a solvent for synthesizing heterocyclic compounds, prized for its non-toxicity, non-flammability, and low cost. organic-chemistry.org The synthesis of 3-hydroxyazetidine hydrochloride has been achieved using raw materials like benzylamine (B48309) and epichlorohydrin (B41342) in aqueous media, highlighting a move away from hazardous solvents. nih.gov
Advanced Catalysis: Photocatalysis and biocatalysis represent the forefront of sustainable catalytic methods.
Photocatalysis: Visible-light photoredox catalysis enables the formation of functionalized azetidines under mild conditions. nih.govdigitellinc.com The aza Paternò–Büchi reaction, a [2+2] cycloaddition of imines and alkenes, can be mediated by photocatalysts to directly yield azetidines, overcoming challenges associated with traditional methods. nih.gov
Biocatalysis: Enzymes offer high stereoselectivity for creating chiral molecules. The kinetic resolution of racemic mixtures using enzymes like lipase (B570770) from Pseudomonas fluorescens is a promising technique for producing enantiomerically pure intermediates for complex molecules. nih.gov This approach is particularly relevant for producing chiral 3-hydroxyazetidine, a key precursor for 2-(azetidin-3-yloxy)-N,N-dimethylacetamide.
Table 1: Comparison of Sustainable Synthesis Methods for Azetidine Derivatives
| Method | Key Advantages | Relevant Precursor/Reaction | Reference |
|---|---|---|---|
| Flow Chemistry | Enhanced safety, faster reaction times, better control over reactive intermediates. | Generation of C3-lithiated azetidines. | magtech.com.cnresearchgate.net |
| Green Solvents (e.g., CPME, Water) | Reduced environmental impact, lower toxicity, improved safety. | Synthesis of 3-substituted azetidines and 3-hydroxyazetidine HCl. | magtech.com.cnorganic-chemistry.orgnih.gov |
| Photocatalysis | Mild reaction conditions, high selectivity, use of visible light. | Aza Paternò–Büchi reaction for azetidine formation. | nih.gov |
| Biocatalysis | High stereoselectivity, environmentally friendly, produces enantiopure compounds. | Kinetic resolution of 3-hydroxy-3-phenylpropanonitrile. | nih.gov |
Integration with Artificial Intelligence and Machine Learning for Molecular Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and synthesis of new molecules. frontiersin.org These computational tools can analyze vast chemical spaces, predict molecular properties, and even generate novel structures with desired therapeutic profiles, significantly reducing the reliance on trial-and-error experimentation. researchgate.netfrontiersin.org
For scaffolds like azetidine, AI is already demonstrating significant potential. Insilico Medicine utilized its generative AI platform, Chemistry42, to design a novel class of 3-hydroxymethyl-azetidine derivatives as potent and selective Polθ inhibitors for cancer therapy. magtech.com.cn The AI platform proposed new central scaffold rings, and subsequent optimization led to a lead compound with favorable drug-like properties. magtech.com.cn This exemplifies how AI can innovate beyond known chemical motifs.
Furthermore, computational models are being developed to guide the synthesis process itself. Researchers at MIT and the University of Michigan have created computational models that can predict which combinations of starting materials will successfully react to form azetidines via photocatalysis. researchgate.net By calculating properties like frontier orbital energies, these models can prescreen reactions, saving significant time and resources. researchgate.net This predictive power allows chemists to explore a wider range of substrates for azetidine synthesis than previously thought possible. researchgate.net
The integration of AI extends to predicting the bioactivity and pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity) of new compounds in silico. uni-muenchen.deyoutube.com By building ML models trained on large datasets of known molecules, researchers can prioritize the synthesis of candidates like novel this compound analogues with the highest probability of success. nih.gov
Table 2: Applications of AI/ML in Azetidine Research
| AI/ML Application | Specific Use Case | Potential Impact on this compound Research | Reference |
|---|---|---|---|
| Generative AI (e.g., Chemistry42) | Design of novel 3-hydroxymethyl-azetidine scaffolds for Polθ inhibition. | Generation of novel analogues with unique core structures and potentially improved biological activity. | magtech.com.cn |
| Predictive Reaction Modeling | Predicting successful alkene-oxime pairs for photocatalytic azetidine synthesis. | Faster optimization of synthetic routes to the core azetidine ring. | researchgate.net |
| In Silico Property Prediction | Forecasting ADMET properties, bioavailability, and potential biological targets. | Prioritization of synthetic targets with higher likelihood of drug-like characteristics. | uni-muenchen.deyoutube.com |
Exploration of Multicomponent Reactions for Scaffold Assembly
Multicomponent reactions (MCRs) are powerful tools in modern organic synthesis, allowing the construction of complex molecules from three or more simple starting materials in a single step. researchgate.net This efficiency is highly desirable for creating libraries of structurally diverse compounds for drug screening. The development of MCRs for assembling and functionalizing the azetidine scaffold is a significant emerging trend.
Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are particularly well-suited for this purpose.
Passerini Reaction: This three-component reaction involves an isocyanide, a carbonyl compound (like an aldehyde), and a carboxylic acid. chemrxiv.org Research has demonstrated the successful use of a Passerini reaction on a chiral azetidine-2-carboxyaldehyde to create polyfunctionalized derivatives. magtech.com.cn While initial diastereoselectivity was low, the use of a Lewis acid promoter like zinc bromide significantly improved it. magtech.com.cn
Ugi Reaction: This four-component reaction typically involves an amine, a carbonyl compound, a carboxylic acid, and an isocyanide. A variation, the Ugi-azide reaction, replaces the carboxylic acid with an azide (B81097) source to produce 1,5-disubstituted tetrazoles, which are valuable cis-amide bond bioisosteres. frontiersin.orgnih.gov The use of bifunctional building blocks in the Ugi-azide reaction provides a versatile strategy for accessing diverse and complex heterocyclic scaffolds. frontiersin.org
A novel four-component, strain-release-driven synthesis of functionalized azetidines has also been developed. nih.gov This method uses the highly strained azabicyclo[1.1.0]butane as a key starting material, which reacts sequentially with three different electrophiles to rapidly build molecular diversity. nih.gov Such diversity-oriented synthesis approaches are crucial for exploring the chemical space around scaffolds like this compound to identify new lead compounds. organic-chemistry.orgnih.gov
Advanced Methodologies for Reactivity Control and Selectivity Enhancement
Controlling the reactivity and selectivity of chemical transformations is paramount for the efficient synthesis of complex molecules. For the azetidine ring in this compound, emerging methodologies focus on the precise functionalization of the ring and its substituents.
C-H Functionalization: Directing groups are increasingly used to achieve regioselective C-H functionalization. The azetidine ring itself can act as a directing group for the ortho-lithiation of an attached aryl ring, enabling selective functionalization at the position adjacent to the azetidine. lookchem.com By controlling the electronic nature of substituents on the nitrogen atom (electron-donating vs. electron-withdrawing), chemists can switch between functionalizing the aromatic ring or the α-position of the azetidine ring itself. nih.gov Palladium-catalyzed intramolecular C-H amination is another powerful method for creating azetidine rings from acyclic precursors with high selectivity. rsc.org
Photoredox Catalysis for Modification: Beyond ring formation, photoredox catalysis is a powerful tool for modifying existing azetidine structures. Visible light-mediated photocatalysis can generate tertiary benzylic radicals from 3-aryl-3-carboxylic acid azetidine precursors. digitellinc.com These radicals can then react with various partners to install new alkyl groups at the C3 position, a strategy directly applicable to creating analogues of this compound. digitellinc.com This method is notable for its mild conditions and tolerance of sensitive functional groups. digitellinc.com
Regioselective Ring-Opening: The inherent strain of the azetidine ring can be harnessed for synthetic advantage through regioselective ring-opening reactions. magtech.com.cnnih.gov The outcome of these reactions—i.e., which C-N bond breaks—is highly dependent on the substituents on the ring and the nitrogen atom. magtech.com.cn For example, the introduction of a hydroxyl group on the azetidine ring can direct the ring-opening process to occur with a predominant inversion of configuration. nih.gov Mastering the control of these ring-opening reactions allows azetidines to serve as versatile building blocks for larger, more complex nitrogen-containing heterocycles. magtech.com.cnresearchgate.net
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(azetidin-3-yloxy)-N,N-dimethylacetamide?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example:
- Reacting azetidin-3-ol with 2-chloro-N,N-dimethylacetamide in the presence of a base (e.g., NaH or K₂CO₃) in polar aprotic solvents like N,N-dimethylacetamide (DMAC) .
- Alternative routes may involve coupling azetidine derivatives with activated acetamide precursors using coupling agents (e.g., EDC/HOBt) .
Q. How is this compound characterized structurally?
- Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the azetidine ring (δ ~3.5–4.5 ppm for oxy-methylene protons) and dimethylacetamide groups (δ ~2.8–3.1 ppm for N-methyl protons) .
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1100 cm⁻¹ (C-O-C ether linkage) .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification .
Q. What solvents are optimal for dissolving this compound?
- Guidelines :
- Polar aprotic solvents (DMAC, DMF, DMSO) due to the compound’s amide and ether moieties .
- Avoid halogenated solvents (e.g., chloroform) if stability studies indicate decomposition .
Advanced Research Questions
Q. How do reaction conditions influence regioselectivity in azetidine-oxyacetamide coupling?
- Mechanistic Insights : Steric hindrance at the azetidine 3-position and electronic effects of substituents dictate reactivity. Use DFT calculations to model transition states and optimize base/solvent pairs (e.g., K₂CO₃ in DMF vs. NaH in THF) .
- Case Study : In a related compound (2-(3-aminophenoxy)-N,N-dimethylacetamide), intramolecular hydrogen bonding between the amino and amide groups alters reactivity .
Q. What computational tools predict the pharmacokinetic properties of this compound?
- Approach :
- ADMET Prediction : Use tools like SwissADME or ADMETLab to estimate logP (~1.5), aqueous solubility, and CYP450 inhibition .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes or receptors) to guide derivatization .
Q. How can liquid-liquid extraction (LLE) optimize purification of synthetic intermediates?
- Modeling : Ternary LLE phase diagrams (water-DMAC-solvent systems) predict partition coefficients. For example, methyl isobutyl ketone (MIBK) shows high separation efficiency for DMAC-containing mixtures .
- Experimental Optimization : Adjust pH and temperature (e.g., 298.2–308.2 K) to maximize yield .
Q. What are the metabolic pathways of this compound in mammalian systems?
- Biomonitoring : Use LC-MS/MS to detect urinary metabolites. Key pathways include:
- N-Demethylation : Formation of secondary amines via cytochrome P450 enzymes .
- Oxidative Ring Opening : Azetidine conversion to γ-aminobutyric acid (GABA) analogs .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported solvent effects on reaction yields?
- Case Example : Conflicting data on DMAC vs. DMF as solvents for similar acetamide syntheses.
- Hypothesis : DMAC’s higher boiling point (140°C) reduces volatility but may promote side reactions at elevated temperatures .
- Resolution : Conduct controlled experiments with in situ IR monitoring to track intermediate stability .
Q. Why do computational and experimental logP values diverge for this compound?
- Factors :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
